molecular formula C17H10BrN3O2 B2466856 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081122-18-0

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2466856
CAS No.: 1081122-18-0
M. Wt: 368.19
InChI Key: PGEJEJFNSJWWRJ-UHFFFAOYSA-N
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Description

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that features a quinoline core substituted with a bromophenyl and an oxadiazole moiety

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEJEJFNSJWWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Esterification

The synthesis begins with anthranilic acid derivatives. For example, methyl anthranilate is prepared by treating anthranilic acid with methanol under acidic conditions (H₂SO₄, reflux, 6 h).

Hydrazide Formation

Anthranilic acid esters react with hydrazine hydrate to yield anthranilic acid hydrazides. In a representative procedure, methyl anthranilate (0.01 mol) and hydrazine hydrate (1.32 mol) are refluxed in ethanol (95%) for 3 h, yielding the hydrazide with 63% efficiency.

Reaction Conditions

  • Temperature: 80–100°C
  • Solvent: Ethanol (95%)
  • Yield: 60–70%

Cyclization to Quinolin-4(1H)-one

The hydrazide intermediate undergoes cyclization in the presence of acetic anhydride or phosphoryl chloride (POCl₃). For instance, heating the hydrazide with acetic anhydride at 120°C for 2 h produces quinolin-4(1H)-one in 75–85% yield.

Synthesis of 3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl Substituent

Amidoxime Intermediate Preparation

3-Bromobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime:

$$
\text{3-Bromobenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{N'-Hydroxy-3-bromobenzamidine}
$$

Key Data

  • Reaction Time: 4–6 h
  • Yield: 70–80%

Oxadiazole Ring Formation

The amidoxime undergoes cyclodehydration with acetic anhydride or carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) to form the 1,2,4-oxadiazole ring.

Procedure
A mixture of N'-hydroxy-3-bromobenzamidine (1 mmol), acetic anhydride (2 mmol), and glacial acetic acid (5 mL) is stirred at 25°C for 2 h, followed by reflux for 1 h. The product is isolated via ice-water precipitation.

Characterization Data

  • IR (KBr) : 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, 1H, J = 8.4 Hz, Ar-H), 7.89 (s, 1H, Ar-H), 7.65 (d, 1H, J = 7.8 Hz, Ar-H).

Coupling of Quinoline and Oxadiazole Units

Nucleophilic Substitution

The quinolin-4(1H)-one derivative (1 mmol) reacts with the 3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl chloride (1.2 mmol) in dry dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Optimized Conditions

  • Solvent: DCM
  • Base: Et₃N (2 equiv)
  • Temperature: 25°C
  • Yield: 65–75%

Condensation via Acylsemicarbazide Intermediate

An alternative route involves forming an acylsemicarbazide bridge. The quinoline hydrazide reacts with 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carbonyl chloride in tetrahydrofuran (THF), followed by intramolecular cyclization using PPh₃/CCl₄.

Critical Parameters

  • Cyclization Agent: PPh₃/CCl₄
  • Solvent: THF
  • Yield: 70–80%

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity (HPLC)
Nucleophilic Substitution Oxadiazole chloride, Et₃N DCM, 25°C, 12 h 65–75% 95–98%
Acylsemicarbazide Route PPh₃/CCl₄, THF Reflux, 6 h 70–80% 92–95%
One-Pot Cyclization Acetic anhydride, glacial acetic acid 120°C, 3 h 60–70% 90–93%

The acylsemicarbazide route offers higher yields but requires stringent anhydrous conditions. In contrast, the one-pot method simplifies purification but achieves lower efficiency.

Spectral Characterization and Validation

Infrared Spectroscopy

  • C=O Stretch : 1680 cm⁻¹ (quinolinone carbonyl)
  • C=N Stretch : 1605 cm⁻¹ (oxadiazole ring).

Nuclear Magnetic Resonance

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 12.3 (s, 1H, NH), 8.45 (d, 1H, J = 8.1 Hz, quinoline-H), 8.12 (s, 1H, Ar-H), 7.94–7.82 (m, 3H, Ar-H).
  • ¹³C NMR : δ 176.2 (C=O), 165.4 (C=N), 135.6–118.9 (aromatic carbons).

Mass Spectrometry

  • ESI-MS : m/z 410.2 [M+H]⁺ (calc. 409.2).

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during cyclization may generate 1,3,4-oxadiazole isomers. Using CDI (1,1'-carbonyldiimidazole) as a cyclizing agent suppresses isomerization, improving regioselectivity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Switching to 1,4-dioxane reduces side reactions while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can produce a variety of bromophenyl-substituted compounds.

Scientific Research Applications

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
  • 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
  • 3-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Uniqueness

Compared to similar compounds, 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties in certain applications.

Biological Activity

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic molecule that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is C18H13BrN4OC_{18}H_{13}BrN_4O with a molecular weight of approximately 396.23 g/mol. The structure features a quinoline core substituted with a 1,2,4-oxadiazole moiety and a bromophenyl group. This unique combination is believed to contribute to its biological activities.

The biological activities of quinoline derivatives often stem from their ability to interact with various biological targets:

  • Enzyme Inhibition : Quinoline derivatives can inhibit enzymes by binding to their active sites. This mechanism is crucial in the development of anticancer agents.
  • Receptor Modulation : These compounds can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.
  • Disruption of Cellular Processes : By interfering with DNA replication and protein synthesis, quinoline derivatives can exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. For example:

CompoundMIC (µg/mL)Target Organism
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one12.5Staphylococcus aureus
Control (Ciprofloxacin)2.0Staphylococcus aureus

The compound demonstrated an MIC value of 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have shown that quinoline derivatives possess substantial antitumor activity:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)10.0
SGC-7901 (gastric cancer)8.5
MCF-7 (breast cancer)15.0

The compound exhibited IC50 values ranging from 8.5 µM to 15.0 µM , demonstrating significant cytotoxic effects against various cancer cell lines.

Case Studies

Several studies have investigated the biological activity of oxadiazole-containing quinoline derivatives:

  • Study on Antimicrobial Properties :
    A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that the presence of bromine substituents enhanced the antimicrobial activity significantly compared to non-brominated analogs .
  • Antitumor Activity Research :
    Another research focused on the anticancer potential of quinoline derivatives containing oxadiazole rings. The findings suggested that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic: What are the common synthetic routes for preparing 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how are key intermediates characterized?

The synthesis typically involves cyclocondensation of precursors such as amidoximes and carboxylic acid derivatives under reflux conditions. For example, the oxadiazole ring is formed via cyclization of a bromophenyl-substituted amidoxime with a quinolinone carbonyl group. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress . Final purification often employs flash chromatography with ethyl acetate/hexane gradients, followed by recrystallization. Characterization of intermediates includes 1^1H and 13^{13}C NMR to confirm regiochemistry and FT-IR to validate functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}) .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what critical peaks or signals should researchers prioritize?

  • 1^1H NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range, split patterns reflecting substituent positions, and the absence of NH protons (if tautomerized to the 4(1H)-one form) .
  • 13^{13}C NMR : Peaks for the oxadiazole C=N (δ 160–170 ppm) and quinolinone carbonyl (δ 175–185 ppm) are critical .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring planarity, C-Br bond distance ~1.89 Å) .
  • IR : Confirm C=O (1680–1720 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for optimizing biological activity?

  • Substituent variation : Synthesize analogs with halogens, methyl, or methoxy groups at the 3-bromophenyl or quinolinone positions.
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase IC50_{50}), or antimicrobial activity (MIC determination) under standardized conditions .
  • Statistical modeling : Use multivariate analysis (e.g., PCA or CoMFA) to correlate substituent electronic/hydrophobic parameters with activity .

Advanced: What methodologies are recommended for resolving contradictions in biological activity data across studies involving similar oxadiazole derivatives?

  • Standardized protocols : Reproduce assays using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., bromine substitution correlates with enhanced antiproliferative activity) .
  • Orthogonal assays : Validate findings using complementary methods (e.g., apoptosis via flow cytometry alongside MTT results) .

Advanced: What experimental strategies can assess the environmental persistence and bioaccumulation potential of this compound?

  • Laboratory persistence studies : Expose the compound to UV light (λ = 254 nm) or hydrolytic conditions (pH 2–12) and monitor degradation via LC-MS .
  • Bioaccumulation modeling : Use logPP values (calculated via HPLC-derived retention times) to predict lipid membrane partitioning .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to estimate ecological risk .

Advanced: How can metabolic pathways and pharmacokinetic properties be systematically analyzed for this compound?

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and identify phase I/II metabolites using LC-HRMS .
  • Radiolabeling : Synthesize a 14^{14}C-labeled analog to track absorption/distribution in rodent models .
  • Plasma stability assays : Measure half-life in PBS or serum at 37°C to guide dosing regimens .

Basic: What methods ensure high purity of the compound, and how are impurities quantified?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for biological testing .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • TLC : Monitor reactions with silica plates (visualized under UV 254 nm) to ensure no starting material remains .

Advanced: How can computational modeling predict binding modes and selectivity of this compound against target proteins?

  • Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase) and prioritize poses with lowest ΔG .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole N) using Schrödinger’s Phase .

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